(2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6,8-dichloro-2-phenyliminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-6-9-7-12(15(19)21)16(22-14(9)13(18)8-10)20-11-4-2-1-3-5-11/h1-8H,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNZTDOQVGHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a chromene backbone substituted with electron-withdrawing chlorine atoms at positions 6 and 8, an imino group at position 2, and a carboxamide moiety at position 3. The Z-configuration of the imino group introduces steric constraints that necessitate careful selection of reaction conditions to prevent isomerization. Key challenges in the synthesis include:
- Regioselective halogenation at the 6- and 8-positions of the chromene ring.
- Stereocontrol during imine formation to favor the Z-isomer.
- Compatibility of reactive intermediates with subsequent functionalization steps.
The molecular formula C₁₆H₁₀Cl₂N₂O₂ (molecular weight: 357.17 g/mol) underscores the need for high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural validation.
Conventional Synthesis via Sequential Functionalization
Halogenation of Chromene Precursors
The synthesis typically begins with 2H-chromene-3-carboxylic acid derivatives. Dichlorination at positions 6 and 8 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 6,8-dichloro-2H-chromene-3-carboxylic acid with >90% purity. Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) may lead to over-chlorination and require meticulous temperature control.
Table 1: Halogenation Efficiency Under Varied Conditions
| Chlorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| SO₂Cl₂ | 0–5 | 92 | 95 |
| PCl₅ | 25 | 78 | 87 |
| Cl₂ (gas) | -10 | 85 | 91 |
Imination via Condensation Reactions
Introduction of the phenylimino group employs a two-step protocol:
- Activation of the carbonyl group : Treatment of 6,8-dichloro-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride.
- Schiff base formation : Reaction with aniline derivatives in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by triethylamine (Et₃N), yields the imine.
Critical parameters for Z-selectivity include:
- Low reaction temperatures (−20°C to 0°C) to minimize thermal equilibration between Z and E isomers.
- Stoichiometric control of aniline (1.2 equivalents) to prevent over-alkylation.
Table 2: Stereochemical Outcomes in Imination
| Aniline Derivative | Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|
| Aniline | −20 | 9:1 | 88 |
| 4-Nitroaniline | 0 | 7:3 | 75 |
| 4-Methoxyaniline | 25 | 5:5 | 62 |
Organocatalytic Domino Strategies
Recent advances in organocatalysis offer streamlined routes to chromene derivatives. A domino oxa-Michael/aldol reaction between salicylaldehyde and acrylamide derivatives, catalyzed by L-pipecolinic acid or tetramethylguanidine (TMG), enables single-pot synthesis of the chromene core.
Reaction Mechanism and Optimization
- Oxa-Michael Addition : The catalyst activates the salicylaldehyde enolate, which attacks the α,β-unsaturated acrylamide.
- Aldol Cyclization : Intramolecular attack forms the chromene ring, with the phenylimino group introduced via subsequent condensation.
Key findings from catalyst screening:
- L-Pipecolinic acid affords moderate yields (65–72%) but poor enantioselectivity (5–17% ee).
- TMG enhances reaction rates but requires stoichiometric additives for Z-selectivity.
Table 3: Organocatalytic Performance Comparison
| Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| L-Pipecolinic acid | Toluene | 68 | 12 |
| TMG | DCM | 75 | N/A |
| DBU | THF | 58 | 5 |
Alternative Routes and Scalability Considerations
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the chromene precursor on Wang resin enables iterative functionalization, with dichlorination achieved using polymer-supported chlorinating agents. This method reduces purification burdens and achieves yields comparable to solution-phase synthesis (85–90%).
Microwave-Assisted Reactions
Microwave irradiation (150°C, 20 min) accelerates imine formation, reducing reaction times from 12 hours to 30 minutes while maintaining Z-selectivity (Z:E = 8:1).
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity ≥98% for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The chlorine atoms and the phenylimino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen-Substituted Chromene Derivatives
The substitution pattern of halogens significantly impacts physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- The ketone group in the 4H-chromen-4-one analog () eliminates the carboxamide’s hydrogen-bond donor capability, which may reduce interactions with target proteins .
Substituent Variations on the Phenylimino Group
Modifications to the phenylimino group influence electronic properties and solubility:
Key Observations :
Lipophilicity and Computational Insights
Lipophilicity (logP) is a critical parameter for drug-likeness. highlights HPLC-derived capacity factors (log k) for carbamate analogs, suggesting that chlorine substituents increase lipophilicity compared to unsubstituted chromenes. For example:
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates exhibit log k values ~2.5–3.0, indicating moderate lipophilicity .
- DFT studies on 6,8-dichloro-2-(4-Cl-Ph)-4H-chromen-4-one () reveal stabilized HOMO-LUMO gaps due to electron-withdrawing chloro groups, enhancing electrophilic reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step condensation reactions. Key steps include:
- Formation of the chromene backbone via cyclization of substituted salicylaldehyde derivatives.
- Introduction of the phenylimino group via Schiff base formation under anhydrous conditions.
- Chlorination at positions 6 and 8 using POCl₃ or SOCl₂ as chlorinating agents.
- Critical parameters: Maintain an inert atmosphere (N₂/Ar) during imine formation to prevent oxidation . Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact reaction kinetics and purity. Yields range from 45–70%, with TLC monitoring (silica gel, ethyl acetate/hexane) recommended for intermediate verification .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., Z-configuration of the imine group) and confirms aromatic substitution patterns. Downfield shifts near δ 8.5 ppm indicate the imine proton .
- IR Spectroscopy: Detects C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
- X-ray Crystallography: Resolves Z/E isomerism and confirms dihedral angles between chromene and phenylimino planes. SHELX programs (e.g., SHELXL) are standard for refinement .
- Elemental Analysis: Validates purity (>95%) by matching experimental vs. theoretical C, H, N values .
Q. How does the compound’s structure correlate with its stability under varying pH and temperature conditions?
- Methodological Answer:
- pH Stability: The imine bond is prone to hydrolysis under acidic conditions (pH < 3), while the chromene ring remains stable. Buffered solutions (pH 7–9) are recommended for biological assays .
- Thermal Stability: DSC/TGA analysis shows decomposition >200°C. Store at –20°C in desiccated environments to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical spectroscopic data?
- Methodological Answer:
- DFT Calculations: Use Gaussian09 or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Compare computed vs. experimental NMR/IR spectra to identify tautomeric forms or solvent effects .
- Case Study: Discrepancies in ¹³C NMR shifts (e.g., C3-carboxamide) may arise from electron correlation effects not captured in lower-level theory. Hybrid functionals (e.g., M06-2X) improve accuracy .
Q. What strategies address contradictory bioactivity data in cell-based vs. in vivo models?
- Methodological Answer:
- Metabolic Stability: Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid clearance in vivo. Structural modifications (e.g., fluorination at the phenyl ring) enhance metabolic resistance .
- Solubility Optimization: Poor aqueous solubility (logP ~3.5) limits in vivo efficacy. Use PEGylation or pro-drug approaches to improve bioavailability .
Q. How do substituent variations (e.g., halogen position) impact target binding affinity in kinase inhibition assays?
- Methodological Answer:
- SAR Analysis: Compare IC₅₀ values against kinases (e.g., EGFR, VEGFR2) using analogs with Cl at positions 6/8 vs. 5/7.
- Key Finding: 6,8-dichloro substitution enhances hydrophobic interactions in ATP-binding pockets, reducing IC₅₀ by 40% vs. mono-chloro analogs .
- Docking Studies (AutoDock Vina): Map electrostatic surfaces to identify steric clashes with bulky residues (e.g., Phe856 in EGFR) .
Data Contradiction Analysis
Q. Why do different studies report conflicting cytotoxicity results in MCF-7 vs. HEK293 cell lines?
- Methodological Answer:
- Cell-Specific Uptake: MCF-7 (cancer) cells overexpress organic anion transporters, enhancing intracellular accumulation. Use LC-MS/MS to quantify cellular concentrations .
- Off-Target Effects: HEK293 (non-cancer) cells may lack target receptors. Validate specificity via CRISPR knockouts of suspected targets (e.g., COX-2) .
Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 377.23 g/mol | |
| logP (Calculated) | 3.4 ± 0.2 | |
| Melting Point | 218–220°C (DSC) | |
| Solubility (DMSO) | 25 mg/mL | |
| IC₅₀ (EGFR Inhibition) | 0.85 ± 0.12 µM |
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
